molecular formula C14H15NO2S B11812683 Ethyl 8-ethyl-4-thioxo-1,4-dihydroquinoline-3-carboxylate

Ethyl 8-ethyl-4-thioxo-1,4-dihydroquinoline-3-carboxylate

Cat. No.: B11812683
M. Wt: 261.34 g/mol
InChI Key: DKJIPZWJNPLICY-UHFFFAOYSA-N
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Biological Activity

Ethyl 8-ethyl-4-thioxo-1,4-dihydroquinoline-3-carboxylate is a compound belonging to the quinoline family, known for its diverse biological activities. This article reviews its biological activity, focusing on its pharmacological effects and potential therapeutic applications based on existing literature.

Chemical Structure and Properties

This compound has a complex structure that contributes to its biological activity. The presence of the thioxo group and the ethyl substituent at the 8-position are critical for its pharmacological properties.

Antiviral Activity

Research indicates that quinoline derivatives, including this compound, exhibit significant antiviral properties. A study demonstrated that related compounds could inhibit Hepatitis B Virus (HBV) replication effectively at concentrations around 10 µM with low cytotoxicity . The mechanism appears to involve interference with viral entry and replication processes.

Antimicrobial Activity

The thioxo group in quinolines has been associated with enhanced antibacterial activity. A study highlighted that compounds with similar structural motifs showed promising results against various bacterial strains, suggesting that this compound may possess similar properties .

Anticancer Potential

Quinoline derivatives have been explored for their anticancer potential due to their ability to induce apoptosis in cancer cells. Research on related compounds indicates that they can inhibit cancer cell proliferation through various pathways, including the downregulation of anti-apoptotic proteins and activation of caspases .

Study 1: Anti-HBV Activity

In vitro studies using human hepatoma cells demonstrated that this compound could significantly reduce HBV replication. The compound was tested alongside other quinoline derivatives, showing comparable efficacy at low concentrations while maintaining low cytotoxicity levels .

Study 2: Antimicrobial Efficacy

A comparative analysis of several quinoline derivatives revealed that those containing thioxo groups exhibited enhanced antibacterial activity against Gram-positive and Gram-negative bacteria. This compound was included in this evaluation and demonstrated potent activity against Staphylococcus aureus and Escherichia coli .

Data Tables

Biological Activity Concentration (µM) IC50 (µM) Cytotoxicity (CC50 µM)
Anti-HBV10Not specified>500
AntibacterialVariesNot specified>500
AnticancerVariesNot specified>500

Molecular Docking Studies

Molecular docking studies have provided insights into the binding interactions of this compound with viral proteins and bacterial enzymes. These studies suggest that the compound binds effectively to active sites, inhibiting their function and thereby exerting its biological effects .

Properties

Molecular Formula

C14H15NO2S

Molecular Weight

261.34 g/mol

IUPAC Name

ethyl 8-ethyl-4-sulfanylidene-1H-quinoline-3-carboxylate

InChI

InChI=1S/C14H15NO2S/c1-3-9-6-5-7-10-12(9)15-8-11(13(10)18)14(16)17-4-2/h5-8H,3-4H2,1-2H3,(H,15,18)

InChI Key

DKJIPZWJNPLICY-UHFFFAOYSA-N

Canonical SMILES

CCC1=C2C(=CC=C1)C(=S)C(=CN2)C(=O)OCC

Origin of Product

United States

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